molecular formula C9H17NO4 B6359019 Dl-Glutamic acid g-t-butyl ester (H-DL-Glu(OtBu)-OH) CAS No. 2241393-62-2

Dl-Glutamic acid g-t-butyl ester (H-DL-Glu(OtBu)-OH)

Cat. No. B6359019
CAS RN: 2241393-62-2
M. Wt: 203.24 g/mol
InChI Key: OIOAKXPMBIZAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dl-Glutamic acid g-t-butyl ester, also known as DL-Glu(OtBu)-OH, is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.23 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Dl-Glutamic acid g-t-butyl ester is represented by the formula C9H17NO4 . It has a mono-isotopic mass of 203.115753 Da .


Chemical Reactions Analysis

Dl-Glutamic acid g-t-butyl ester can be used in various types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

Future Directions

The use of Dl-Glutamic acid g-t-butyl ester in genetic code expansion presents a promising direction for future research. It provides useful and unique tools to modify proteins at specific Glu or Gln residues . Further studies could explore its potential applications in biological research and therapeutics development.

properties

IUPAC Name

2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAKXPMBIZAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

Synthesis routes and methods

Procedure details

4-Aminobutanoic acid (1 g, 9.7 mmol) was dissolved in tert-butyl alcohol (15 ml), 5N NaOH (1.93 ml, 9.7 mmol) was added thereto, and the mixture was stirred at room temperature for 10 minutes. Di-tert-butyl-dicarbonate (2.33 g, 10.7 mmol) dissolved in tert-butylalcohol (17 ml) was added thereto and stirred for 24 hours at room temperature. Water (12 ml) was added thereto and the resultant was concentrated under a reduced pressure and cooled to 0° C. Then, 2N H2SO4 was added thereto dropwise until pH of the mixture became 2. The resultant was extracted with ethyl acetate and the extract was washed with water. The organic layer was dried over MgSO4 and concentrated to obtain the title compound (2.1 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Quantity
2.33 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

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